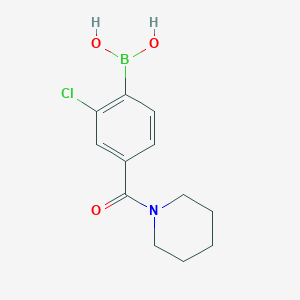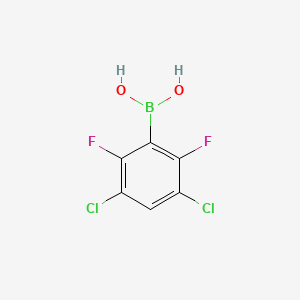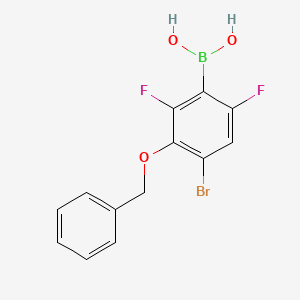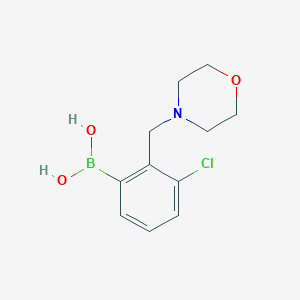
3-Chloro-2-(morpholinomethyl)phenylboronic acid
Overview
Description
3-Chloro-2-(morpholinomethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H15BClNO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a morpholinomethyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
3-Chloro-2-(morpholinomethyl)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be used in Suzuki-Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions . Therefore, the primary targets of this compound are likely to be the organic molecules that participate in these reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, the organoboron compound acts as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (which is nucleophilic) is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds between the organoboron compound and other organic molecules . The downstream effects of this reaction can lead to the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its storage temperature is 2-8°C, indicating that it may degrade at higher temperatures . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds . The specific molecular and cellular effects would depend on the other reactants involved in the Suzuki-Miyaura coupling reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction can proceed in a variety of environmental conditions . Additionally, the stability of the compound may be affected by temperature, as indicated by its storage temperature of 2-8°C .
Preparation Methods
The synthesis of 3-Chloro-2-(morpholinomethyl)phenylboronic acid typically involves the reaction of 3-chloro-2-bromomethylbenzene with morpholine, followed by the introduction of the boronic acid group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
3-Chloro-2-(morpholinomethyl)phenylboronic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-Chloro-2-(morpholinomethyl)phenylboronic acid has several applications in scientific research:
Medicine: Boronic acids are known for their enzyme inhibitory properties, making this compound a potential candidate for the development of enzyme inhibitors.
Comparison with Similar Compounds
3-Chloro-2-(morpholinomethyl)phenylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the chloro and morpholinomethyl groups, making it less versatile in certain synthetic applications.
4-Chlorophenylboronic Acid: Similar in structure but lacks the morpholinomethyl group, which can affect its reactivity and applications.
2-(Morpholinomethyl)phenylboronic Acid: Lacks the chloro group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
[3-chloro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c13-11-3-1-2-10(12(15)16)9(11)8-14-4-6-17-7-5-14/h1-3,15-16H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCYJWADWXOQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)CN2CCOCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


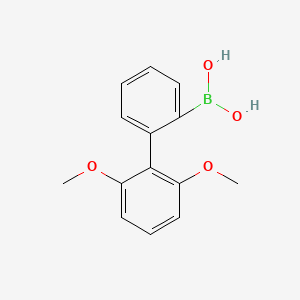
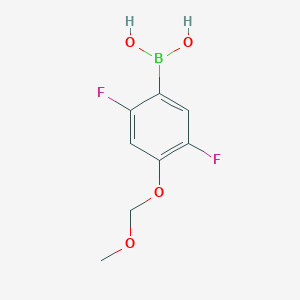
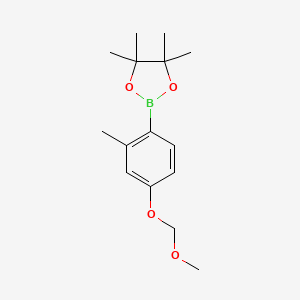
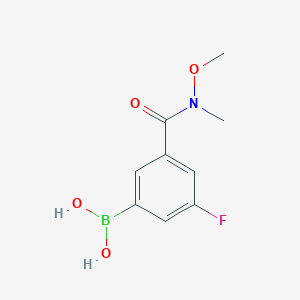
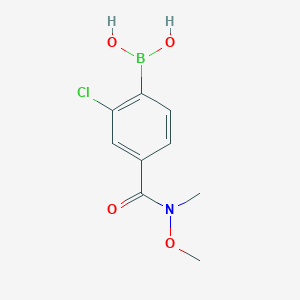
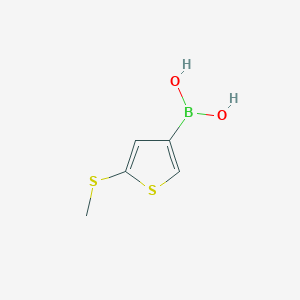
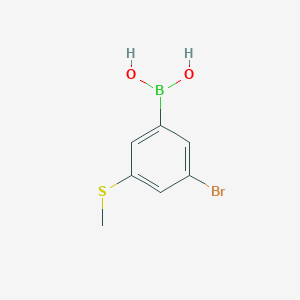
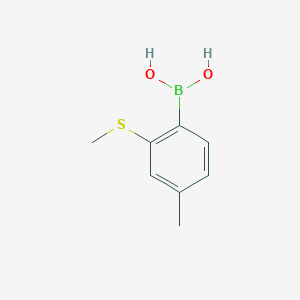
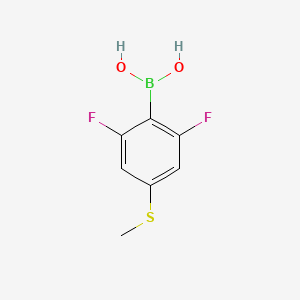
![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)
![5-Bromobenzo[1,3]dioxole-4-boronic acid](/img/structure/B3241209.png)
